3-(4-Phenylbutanamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

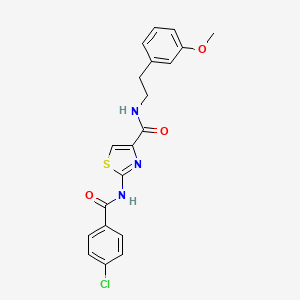

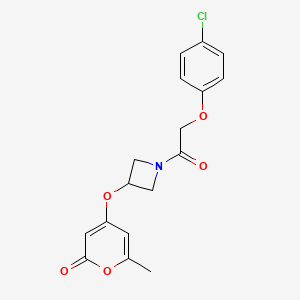

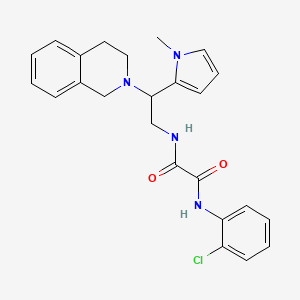

“3-(4-Phenylbutanamido)benzofuran-2-carboxamide” is a chemical compound with the molecular formula C19H18N2O3. It is a derivative of benzofuran, a heterocyclic compound found naturally in plants and also obtained through synthetic reactions . The benzofuran core is present in many biologically active natural products, making it a popular scaffold when designing drugs .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamides involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeds via the intermediate N -acyl-Boc-carbamates .Molecular Structure Analysis

The molecular structure of “3-(4-Phenylbutanamido)benzofuran-2-carboxamide” is characterized by a benzofuran core with a phenylbutanamido group attached at the 3-position. The molecular weight of the compound is 322.364.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-Phenylbutanamido)benzofuran-2-carboxamide” include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation process involves directing group cleavage and further diversification of the C3-arylated benzofuran products .Applications De Recherche Scientifique

Antibacterial Activity

Benzofuran derivatives have been studied for their antibacterial properties. The synthesis of such compounds often involves cross-coupling reactions and can lead to the development of new antibacterial agents .

Synthesis of Complex Derivatives

The compound could be used in the synthesis of structurally complex benzofuran-2-carboxamide derivatives. These derivatives can be accessed through transamidation procedures, which allow for a wide range of substitutions at the C3 position .

Chemosensor Development

Benzofuran-based compounds have been designed and synthesized for selective detection of ions such as Fe 3+ in solutions. This indicates potential use in developing chemosensors for various applications .

Anticancer Research

Some substituted benzofurans have shown significant anticancer activities. They have been found to inhibit cell growth in various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Recent Advances in Syntheses and Antibacterial Activity of Benzofuran Derivatives - IntechOpen Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Transamidation Procedure - MDPI A benzofuran-β-alaninamide based “turn-on” chemosensor - RSC Publishing Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing

Mécanisme D'action

Orientations Futures

Benzofuran derivatives, including “3-(4-Phenylbutanamido)benzofuran-2-carboxamide”, have attracted considerable interest due to their wide range of biological and pharmacological activities . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This suggests that future research may focus on developing new synthetic strategies and exploring the potential therapeutic applications of these compounds.

Propriétés

IUPAC Name |

3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-19(23)18-17(14-10-4-5-11-15(14)24-18)21-16(22)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTFVPYAXXDSIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenylbutanamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2974505.png)

![3-((3,4-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2974506.png)

![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2974517.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2974523.png)